Product packaging for methyl 5-bromo-1H-indole-2-carboxylate(Cat. No.:CAS No. 210345-56-5)

methyl 5-bromo-1H-indole-2-carboxylate

Cat. No.: B1349429
CAS No.: 210345-56-5
M. Wt: 254.08 g/mol
InChI Key: DNHVXZDHGTWAQW-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. nih.govmdpi.com This versatile scaffold is present in numerous natural products, alkaloids, and bioactive substances, making it a privileged structure in drug discovery. researchgate.net The chemical reactivity of the indole ring allows for modifications that can lead to novel drug candidates for various diseases. nih.gov

The therapeutic potential of indole-based compounds is extensive, with derivatives showing promise as:

Anticancer agents : They can target various biological pathways involved in cancer cell proliferation, with some derivatives acting as tubulin polymerization inhibitors or protein kinase inhibitors. nih.govresearchgate.netnih.gov

Anti-inflammatory drugs : The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core. nih.gov

Antimicrobial agents : Certain indole derivatives have demonstrated the ability to combat drug-resistant pathogens. nih.gov

Neurodegenerative disease treatments : Research has explored their potential in addressing conditions like Alzheimer's and Parkinson's disease. nih.gov

The ability of the indole nucleus to interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and other forces enhances its relevance in pharmaceutical chemistry. researchgate.netnih.gov

Positioning of Methyl 5-bromo-1H-indole-2-carboxylate as a Key Synthetic Intermediate

Within the vast family of indole derivatives, this compound stands out as a crucial synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step chemical syntheses, stable intermediates like this one are valuable building blocks.

The strategic placement of its functional groups—a bromine atom at the 5-position and a methyl carboxylate group at the 2-position—makes it a versatile precursor for creating more elaborate molecules. The bromine atom, for instance, can be readily replaced or used in cross-coupling reactions (like Suzuki or Stille couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. ambeed.com The methyl ester group can be hydrolyzed to a carboxylic acid or converted into other functional groups, such as amides. clockss.org

This compound serves as a starting material for the synthesis of various biologically active molecules, including potential inhibitors for enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer. researchgate.netnih.gov Its utility lies in providing a reliable and adaptable indole framework upon which chemists can build additional complexity to achieve specific therapeutic functions.

Compound Properties

PropertyValue
CAS Number 210345-56-5
Chemical Formula C₁₀H₈BrNO₂
Physical Form Solid
Purity 98%
Storage Temperature 2-8°C, Sealed in Dry Conditions

Synthesis of this compound

A common method for synthesizing this compound involves the esterification of its corresponding carboxylic acid.

A typical laboratory synthesis starts with 5-Bromo-1H-indole-2-carboxylic acid. chemicalbook.com This starting material is dissolved in methanol (B129727) and the solution is cooled. chemicalbook.com Hydrogen chloride gas is then bubbled through the solution, which acts as a catalyst for the esterification reaction. chemicalbook.com The reaction is allowed to proceed overnight as it warms to room temperature. chemicalbook.com Following the reaction, the solvent is removed, and the residue is treated with ammonia (B1221849) before being extracted with a solvent like dichloromethane (B109758). chemicalbook.com After drying and removal of the solvent, the final product, this compound, is obtained. chemicalbook.com

Application in Further Research

The true value of this compound is demonstrated in its use as a precursor for more complex, biologically active compounds. For example, it has been used as the starting point for creating a series of novel indole derivatives designed as potential EGFR inhibitors. researchgate.net In this research, the carboxylate group was converted to a carbothioamide, which then served as a foundation for synthesizing various triazole, oxadiazole, and other heterocyclic derivatives. researchgate.netnih.gov These new compounds were then evaluated for their ability to inhibit cancer cell growth, with some showing significant activity. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1349429 methyl 5-bromo-1H-indole-2-carboxylate CAS No. 210345-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVXZDHGTWAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358760
Record name methyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-56-5
Record name methyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 5 Bromo 1h Indole 2 Carboxylate

Established Synthetic Routes to Methyl 5-bromo-1H-indole-2-carboxylate

The synthesis of this compound, a key intermediate in the development of various biologically active compounds, can be achieved through several established chemical routes. These methods primarily involve the construction of the indole (B1671886) ring system followed by esterification, or direct esterification of a pre-existing carboxylated indole.

Fischer Indole Synthesis Variants

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com

For the specific synthesis of this compound, this method would typically involve the reaction of (4-bromophenyl)hydrazine (B1265515) with methyl pyruvate (B1213749). The reaction is catalyzed by either Brønsted acids (like HCl, H₂SO₄, or polyphosphoric acid) or Lewis acids (such as ZnCl₂, BF₃, or AlCl₃). wikipedia.orgsharif.edu

The general mechanism involves:

Hydrazone Formation : Condensation of (4-bromophenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone.

Tautomerization : The hydrazone tautomerizes to an ene-hydrazine intermediate.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : An acid-catalyzed rearrangement forms a di-imine intermediate.

Cyclization and Aromatization : The intermediate cyclizes and eliminates an ammonia molecule, leading to the formation of the stable indole ring system. alfa-chemistry.com

While being a fundamental method for indole synthesis, specific high-yield examples for this exact compound directly via the Fischer synthesis can be nuanced, with reaction conditions requiring careful optimization to manage potential side reactions. sharif.edu

Other Conventional Synthetic Approaches

A more direct and commonly documented route to this compound is the esterification of 5-bromo-1H-indole-2-carboxylic acid. This approach is advantageous as the carboxylic acid precursor is commercially available or can be synthesized readily. chemicalbook.comchemicalbook.com

A typical procedure involves treating a solution of 5-bromo-1H-indole-2-carboxylic acid in methanol (B129727), cooled to 0 °C, with hydrogen chloride gas. chemicalbook.com The solution is saturated with HCl and then allowed to warm to room temperature and stir overnight. This process, a classic Fischer esterification, protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. After the reaction, the solvent is removed, and the residue is neutralized with ammonia and extracted with a solvent like dichloromethane (B109758) to isolate the final product, this compound. chemicalbook.com This method has been reported to yield the product in significant quantities. chemicalbook.com

The precursor, 5-bromo-1H-indole-2-carboxylic acid, can be prepared by the saponification of its corresponding ethyl ester, ethyl 5-bromoindole-2-carboxylate, using a mixture of sodium hydroxide (B78521), methanol, and water under reflux conditions. chemicalbook.com

Derivatization Strategies at the Bromine Functionality

The bromine atom at the C5 position of the indole ring serves as a versatile functional handle for introducing a wide range of molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis due to their high efficiency, functional group tolerance, and mild reaction conditions. nih.gov For this compound, the electron-rich indole ring and the reactive C-Br bond make it an excellent substrate for such transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is a highly utilized reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org This reaction is noted for its mild conditions and the low toxicity of the boron reagents. nih.gov

In the context of 5-bromoindoles, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C5 position. researchgate.netrsc.org A typical reaction involves the 5-bromoindole (B119039) substrate, a boronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium or potassium carbonate in a suitable solvent system, which can even include water to promote greener chemistry. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoindoles

SubstrateCoupling PartnerCatalystBaseSolventConditionsYieldReference
5,7-dibromoindoleortho-tolylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃WaterMicrowave, 120 °C, 1 hr70% rsc.org
5,7-dibromoindole4-methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃WaterMicrowave, 120 °C, 1 hr76% rsc.org
5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °C, 2 hrHigh nih.gov
5-bromoindolephenylboronic acidPd-NanoparticlesNot specifiedAqueous media37 °CNot specified researchgate.net

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene, where the aryl group attaches to one of the sp² carbons of the double bond. organic-chemistry.org This reaction is highly effective for the vinylation of aryl halides.

For a substrate like this compound, the Heck reaction would enable the introduction of various alkenyl substituents at the C5 position. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base (such as a trialkylamine or an inorganic base) in a polar aprotic solvent like DMF or acetonitrile. rsc.orgmdpi.com Acrylates are excellent substrates for Heck coupling, often providing products in high yield. rsc.org For instance, the coupling of 2-chloro-5-bromonitrobenzene with methyl acrylate (B77674) selectively occurs at the bromine position to yield the corresponding cinnamate (B1238496) product, demonstrating the feasibility of this transformation on similar bromo-substituted aromatic systems. rsc.org

Table 2: General Conditions for Heck Coupling Reactions

Aryl HalideAlkeneCatalyst SystemBaseSolventKey FeaturesReference
Aryl Bromides/ChloridesVarious OlefinsPalladacycle phosphine mono-ylide complex (10 ppm)Not specifiedNot specifiedAerobic conditions, high turnover frequencies. organic-chemistry.org
2-chloro-5-bromonitrobenzenemethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrileSelective coupling at C-Br bond; 95% yield. rsc.org
Aryl HalidesActivated AlkenesPd(L-proline)₂ complexNot specifiedWaterMicrowave irradiation, short reaction times. organic-chemistry.org
2-aryl(tosylamino)methyl-3-bromoindoles(Intramolecular)Pd(OAc)₂ / PPh₃ (10 mol%)Not specifiedNot specifiedIntramolecular cyclization to form carbolines. acs.org

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on this compound is generally not a feasible transformation under standard conditions. The SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (the bromine atom). libretexts.org These activating groups are necessary to stabilize the negative charge that develops in the ring during the reaction in an intermediate known as a Meisenheimer complex. libretexts.org

The indole ring system is inherently electron-rich, and in the case of the title compound, there are no such strong activating groups on the benzene (B151609) ring. Therefore, the intermediate required for the SₙAr pathway is too high in energy to form, making the reaction kinetically unfavorable. libretexts.orgnih.gov While nucleophilic substitution on aryl halides can sometimes be achieved through alternative pathways, such as those involving aryne intermediates, these require extremely strong basic conditions (e.g., NaNH₂) which are often incompatible with the ester functional group. wikipedia.org Consequently, for introducing nucleophiles at the C-5 position, palladium-catalyzed methods like the Buchwald-Hartwig amination are the preferred and more general synthetic strategy.

Transformations of the Carboxylate Ester Group

The methyl ester at the C-2 position is another key functional handle that can be readily converted into other important functional groups, such as carboxylic acids, amides, and alcohols.

The methyl ester of this compound can be easily hydrolyzed to the corresponding carboxylic acid, 5-bromo-1H-indole-2-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. chemicalbook.comnih.gov The reaction proceeds through the nucleophilic acyl substitution mechanism. After the reaction is complete, acidification with a mineral acid, like hydrochloric acid (HCl), is required to protonate the intermediate carboxylate salt and precipitate the desired carboxylic acid. chemicalbook.com This hydrolysis is often the first step towards other transformations like amidation.

Table 3: Conditions for Hydrolysis of the Methyl Ester
ReactantReagentsSolventConditionsProductYield
This compound1. NaOH (aq) 2. HCl (aq)Methanol / WaterReflux, 0.5-2 h5-bromo-1H-indole-2-carboxylic acid>90% chemicalbook.com
This compound1. LiOH (aq) 2. HCl (aq)THF / WaterRoom Temp. to 50 °C5-bromo-1H-indole-2-carboxylic acidHigh

The synthesis of amides from this compound is most commonly achieved in a two-step process. The first step is the hydrolysis of the ester to the carboxylic acid as described above. The resulting 5-bromo-1H-indole-2-carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This second step requires the use of a coupling agent to activate the carboxylic acid. researchgate.net Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), are effective. researchgate.net Once the activated species is formed, it readily reacts with the chosen amine to yield the corresponding N-substituted 5-bromo-1H-indole-2-carboxamide.

Direct conversion of the methyl ester to an amide by aminolysis is also possible but is generally more challenging and may require high temperatures or specific catalysts. mdpi.com

Table 4: Representative Conditions for Amidation (via Carboxylic Acid)
ReactantAmineCoupling ReagentsBaseSolventProduct
5-bromo-1H-indole-2-carboxylic acidBenzylamineEDC, HOBtDIPEADMFN-benzyl-5-bromo-1H-indole-2-carboxamide
5-bromo-1H-indole-2-carboxylic acidPiperidine1. (COCl)₂ 2. Add amineEt₃NCH₂Cl₂(5-bromo-1H-indol-2-yl)(piperidin-1-yl)methanone
5-bromo-1H-indole-2-carboxylic acidPhenylhydrazineT3PPyridineAcetonitrile5-bromo-N'-phenyl-1H-indole-2-carbohydrazide

The carboxylate ester group can be reduced to a primary alcohol, yielding (5-bromo-1H-indol-2-yl)methanol. This transformation requires a powerful reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH₄). orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The LiAlH₄ provides a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon of the ester. Following the initial reaction and an aqueous workup procedure, the desired primary alcohol is obtained. It is crucial to use anhydrous conditions as LiAlH₄ reacts violently with water. This reduction provides a route to indole-2-methanol derivatives, which are themselves useful synthetic intermediates.

Table 5: Conditions for Reduction of the Methyl Ester to an Alcohol
ReactantReagentSolventConditionsProduct
This compound1. Lithium Aluminum Hydride (LiAlH₄) 2. Aqueous workupAnhydrous THF0 °C to Room Temp.(5-bromo-1H-indol-2-yl)methanol
This compound1. Diisobutylaluminium hydride (DIBAL-H) 2. Aqueous workupAnhydrous Toluene-78 °C to Room Temp.(5-bromo-1H-indol-2-yl)methanol

Regioselective Functionalization of the Indole Nucleus

The indole ring system possesses multiple sites susceptible to functionalization. While the bromine atom at the C5-position of this compound is a prime handle for cross-coupling reactions, the regioselective functionalization of the other C-H bonds on the indole nucleus (C3, C4, C6, and C7 positions) presents a significant synthetic challenge. Achieving such selectivity often requires the use of directing groups and specialized catalytic systems.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of indoles. nih.gov Various methodologies have been developed that could potentially be applied to this compound.

C3-Functionalization: The C3 position of the indole nucleus is inherently nucleophilic and prone to electrophilic substitution. However, for more controlled C-C and C-heteroatom bond formations, transition metal-catalyzed approaches are often employed. Iridium-catalyzed C-H borylation, for instance, offers a mild and efficient route to introduce a boronic ester at the C3 position of N-acyl protected indoles. nih.govrsc.org This borylated intermediate can then participate in a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse functionalities.

C4, C6, and C7-Functionalization: Functionalization of the benzenoid ring of the indole nucleus (C4, C5, C6, and C7 positions) is notoriously challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole (B145914) ring. To overcome this, directing group strategies are often necessary. A directing group, typically installed on the indole nitrogen, can coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation.

Rhodium(III)-catalyzed C-H activation has proven to be a particularly effective strategy for the functionalization of various positions on the indole ring. bohrium.comresearchgate.net By carefully selecting the directing group and reaction conditions, it is possible to achieve high regioselectivity for arylation, olefination, and other transformations at the C4, C6, and C7 positions. For example, the use of a phosphinoyl directing group has been shown to facilitate the palladium-catalyzed C7 arylation of indoles. researchgate.net Theoretical studies have provided insights into the mechanisms governing the regioselectivity of these rhodium-catalyzed C-H functionalizations, highlighting the importance of electronic and steric factors. rsc.org

Direct arylation, a process that avoids the pre-functionalization of one of the coupling partners, is another valuable tool for C-H functionalization. nih.govacs.orgacs.orgresearchgate.netnih.gov While often favoring the C2 or C3 positions, the use of specific ligands and additives can steer the reaction towards other positions on the indole core.

Photoredox catalysis has also emerged as a powerful method for the functionalization of C-H bonds under mild conditions. sioc.ac.cnnih.govnih.govuiowa.eduacs.org These reactions, often involving radical intermediates, can offer unique reactivity and selectivity profiles for the introduction of various functional groups onto the indole nucleus.

Below is a table summarizing potential regioselective functionalization reactions applicable to the indole nucleus, based on methodologies developed for other indole derivatives.

PositionReaction TypeCatalyst/ReagentDirecting GroupPotential Product
C3 Iridium-catalyzed Borylation[IrCl(cod)]2 / HBpinN-AcylMethyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
C4 Rhodium-catalyzed Alkenylation[Cp*RhCl2]2N-AmideMethyl 4-alkenyl-5-bromo-1H-indole-2-carboxylate
C6 Rhodium-catalyzed AlkylationRh2(OAc)4N-H (hydrogen bonding)Methyl 6-alkyl-5-bromo-1H-indole-2-carboxylate
C7 Palladium-catalyzed ArylationPd(OAc)2N-PhosphinoylMethyl 7-aryl-5-bromo-1H-indole-2-carboxylate

Green Chemistry Approaches in the Synthesis of Indole Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of indole derivatives, this translates to the use of safer solvents, more efficient catalysts, and energy-saving reaction conditions. Several green chemistry approaches hold promise for the synthesis of derivatives of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and often improve yields. mdpi.com This technique can be particularly beneficial for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are commonly used to functionalize the C5-bromo position of the target molecule. The synthesis of related bromoindole derivatives has been successfully achieved using microwave heating, suggesting its applicability for the rapid and efficient production of a library of derivatives from this compound.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of water, ionic liquids, or solvent-free conditions presents a more environmentally benign alternative. The synthesis of indole-2-carboxylic acid esters has been reported in ionic liquids under microwave irradiation, demonstrating a synergistic effect between these two green technologies. researchgate.net Ionic liquids can act as both the solvent and a catalyst, simplifying the reaction setup and workup. mdpi.com

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. The application of biocatalysis in the functionalization of C-H bonds is a rapidly growing field. nih.gov While specific examples involving this compound are not yet prevalent, the potential for enzymatic reactions, such as hydroxylation or amination, on the indole nucleus offers an exciting avenue for green and sustainable synthesis. cphi-online.com

The following table outlines potential green chemistry approaches for the synthesis of derivatives of this compound, based on established methods for similar compounds.

Green ApproachReaction TypeCatalyst/SolventKey Advantage
Microwave-Assisted Synthesis Suzuki-Miyaura CouplingPalladium catalyst / Aqueous or organic solventReduced reaction time, improved yields
Ionic Liquids Multicomponent ReactionsBrønsted acidic ionic liquid / EthanolRecyclable catalyst, high yields under ultrasonic irradiation
Biocatalysis C-H AmidationEvolved heme proteins / Aqueous bufferHigh enantioselectivity, mild reaction conditions

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Bromo 1h Indole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of methyl 5-bromo-1H-indole-2-carboxylate provides distinct signals corresponding to each unique proton in the molecule. core.ac.uk The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise assignment of these protons.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl protons (–CH₃) at approximately 3.91 ppm. core.ac.uk The aromatic protons on the indole (B1671886) ring appear in the range of 7.06 to 7.75 ppm. Specifically, the proton at the 3-position (H3) typically appears as a singlet around 7.06 ppm. The protons on the benzene (B151609) ring (H4, H6, and H7) exhibit characteristic splitting patterns due to spin-spin coupling. For instance, a doublet at approximately 7.29 ppm with a coupling constant of J = 10.2 Hz can be assigned to one of the aromatic protons, while another doublet at 7.39 ppm with J = 8.7 Hz corresponds to another. core.ac.uk A singlet at 7.75 ppm is also observed for an aromatic proton. core.ac.uk The proton attached to the nitrogen atom (N-H) of the indole ring is typically observed as a broad singlet at a downfield chemical shift, around 11.63 ppm, and is exchangeable with deuterium (B1214612) oxide (D₂O). core.ac.uk

Table 1: ¹H NMR Spectroscopic Data for this compound.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
–CH₃ 3.91 s -
Ar–H 7.06 s -
Ar–H 7.29 d 10.2
Ar–H 7.39 d 8.7
Ar–H 7.75 s -
–NH– 11.63 s -

Data obtained in CDCl₃ at 300 MHz. core.ac.uk

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. In a mixed solvent of CDCl₃ and DMSO, the ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom. core.ac.uk

The methyl carbon (–CH₃) of the ester group resonates at approximately 51.44 ppm. The carbons of the indole ring appear in the aromatic region, with chemical shifts ranging from approximately 106.73 to 135.76 ppm. The carbonyl carbon (C=O) of the ester group is typically found further downfield, at around 161.61 ppm. core.ac.uk The specific assignments are as follows: 106.73, 112.73, 114.00, 123.84, 126.95, 128.13, 128.23, and 135.76 ppm. core.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Carbon Chemical Shift (δ, ppm)
–CH₃ 51.44
Aromatic C 106.73
Aromatic C 112.73
Aromatic C 114.00
Aromatic C 123.84
Aromatic C 126.95
Aromatic C 128.13
Aromatic C 128.23
Aromatic C 135.76
C=O 161.61

Data obtained in CDCl₃ + DMSO at 75 MHz. core.ac.uk

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically over two or three bonds. sdsu.edu This is invaluable for tracing out the connectivity of the protons in the aromatic ring system of this compound and its derivatives. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by establishing connectivity across heteroatoms or carbonyl groups. youtube.com For instance, correlations from the methyl protons to the carbonyl carbon and the C2 carbon of the indole ring would be expected.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₁₀H₈BrNO₂), the molecular weight is 254.08 g/mol . core.ac.uk The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Common fragmentation pathways for esters often involve the loss of the alkoxy group (•OCH₃) or the entire ester group (•COOCH₃). libretexts.org Aromatic compounds tend to have stable molecular ions. libretexts.org Fragmentation of the indole ring itself can also occur, leading to a variety of smaller charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns can help to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands. A prominent band around 3325 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. core.ac.uk The presence of the ester functional group is confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, which appears at approximately 1697 cm⁻¹. core.ac.uk Other bands in the spectrum correspond to C-H stretching and bending vibrations, as well as C-C and C-N stretching vibrations within the aromatic ring system. The C-Br stretching vibration typically appears at lower frequencies.

Table 3: Key IR Absorption Bands for this compound.

Functional Group Wavenumber (cm⁻¹)
N–H stretch 3325
C=O stretch 1697

Data obtained from a KBr pellet. core.ac.uk

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray study of this compound has shown that the indole ring system is planar. core.ac.uk The sum of the angles around the indole nitrogen atom is approximately 359.9°, indicating sp² hybridization. The carboxylate group is also planar with respect to the indole ring. The crystal structure is stabilized by intermolecular hydrogen bonding interactions between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. core.ac.uk

Table 4: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C₁₀H₈BrNO₂
Formula weight 254.08
Crystal system Monoclinic
Space group P2₁/n
a (Å) 12.911 (12)
b (Å) 3.907 (3)
c (Å) 18.923 (18)
β (°) 105.460 (14)
Volume (ų) 920.0 (15)
Z 4

Data collected at T = 103 K. core.ac.uk

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. The most significant of these is an N—H···O hydrogen bond, which plays a crucial role in the packing of the molecules within the crystal lattice. researchgate.net This interaction links the indole nitrogen atom of one molecule to the carbonyl oxygen atom of an adjacent molecule, forming chains of molecules.

Molecular Conformation and Planarity of the Indole Ring System

A key feature of the molecular structure of this compound is the planarity of the indole ring system. researchgate.net The fused bicyclic structure of the indole core is inherently aromatic and thus favors a flat conformation. X-ray diffraction analysis confirms that the atoms of the indole ring lie essentially in the same plane.

Furthermore, the carboxylate group attached at the 2-position of the indole ring also adopts a planar arrangement with respect to the indole system. researchgate.net This coplanarity suggests a degree of electronic delocalization between the indole ring and the ester functional group. The sum of the angles around the indole nitrogen atom is approximately 359.9°, which is indicative of its sp2 hybridization state and further supports the planar nature of the ring system. researchgate.net

Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of the crystallographic data provides precise measurements of the bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters are crucial for a complete understanding of the molecular geometry.

The bond lengths within the indole ring are consistent with its aromatic character, exhibiting values that are intermediate between typical single and double bonds. The carbon-bromine bond length is in the expected range for an aromatic bromide. The bond lengths and angles within the methyl carboxylate group are also standard for such a functional group.

Interactive Data Tables

The following tables provide a detailed summary of the key geometric parameters for this compound, as determined by X-ray crystallography.

Table 1: Selected Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
Br1C51.905
O1C91.211
O2C91.342
O2C101.450
N1C21.371
N1C7A1.383
C2C31.428
C2C91.464
C3C3A1.369
C3AC41.411
C3AC7A1.402
C4C51.375
C5C61.401
C6C71.374
C7C7A1.401

Table 2: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C9O2C10116.1
C2N1C7A108.9
N1C2C3110.2
N1C2C9120.9
C3C2C9128.9
C3AC3C2107.2
C4C3AC7A119.2
C4C3AC3134.1
C7AC3AC3106.7
C5C4C3A119.5
C4C5C6121.8
C4C5Br1119.2
C6C5Br1119.0
C7C6C5118.4
C6C7C7A121.9
N1C7AC3A107.0
N1C7AC7130.6
C3AC7AC7122.4
O1C9O2123.4
O1C9C2125.6
O2C9C2111.0

Table 3: Selected Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C7AN1C2C3-0.4
C7AN1C2C9179.3
C2N1C7AC3A0.5
C2N1C7AC7-178.6
N1C2C3C3A0.1
C9C2C3C3A-179.6
C2C3C3AC4179.9
C2C3C3AC7A0.2
C7C7AC3AC40.5
N1C7AC3AC4179.6
C7C7AC3AC3-179.8
N1C7AC3AC3-0.7
C3AC4C5C6-0.1
C3AC4C5Br1-179.5
C4C5C6C7-0.4
Br1C5C6C7179.0
C5C6C7C7A0.7
C6C7C7AN1179.0
C6C7C7AC3A-0.1
N1C2C9O1-1.1
C3C2C9O1178.6
N1C2C9O2178.3
C3C2C9O2-1.9
C10O2C9O11.8
C10O2C9C2-177.6

Applications in Medicinal Chemistry and Drug Discovery

Investigation of Biological Activities of Methyl 5-bromo-1H-indole-2-carboxylate Derivatives

The core structure of this compound has been extensively utilized by medicinal chemists to generate libraries of compounds with diverse pharmacological profiles. Modifications, typically involving the carboxylate group to form amides, hydrazones, and other functional moieties, have yielded potent molecules with promising activities in preclinical studies.

Anticancer Activity Studies

The development of novel anticancer agents remains a primary focus of pharmaceutical research. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential in this area, primarily by targeting key proteins and pathways involved in cancer cell proliferation and survival. mdpi.com

Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell growth, differentiation, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Researchers have synthesized and evaluated new sets of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase. nih.govnih.gov Molecular docking studies identified derivatives with strong binding energies against the VEGFR TK domain. nih.gov One of the most potent compounds, 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), exhibited significant antiproliferative activity against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 μM, comparable to the standard inhibitor sorafenib (B1663141) (IC50 = 6.2 μM). nih.govnih.gov This compound was found to inhibit VEGFR-2 activity, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.govnih.gov

Similarly, novel derivatives of 5-bromoindole-2-carboxylic acid, including carbothioamides and oxadiazoles, have been investigated as EGFR inhibitors. nih.govresearchgate.net One particular carbothioamide derivative, compound 3a, proved to be a powerful and cancer-specific inhibitor of cell growth in human cancer cell lines (HepG2, A549, and MCF-7). nih.gov Its mechanism of action involves the inhibition of EGFR tyrosine kinase activity, which results in cell cycle arrest and apoptosis. nih.gov

CompoundTarget KinaseCancer Cell LineIC50 Value (μM)Reference
5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)VEGFR-2HepG214.3 nih.govnih.gov
Compound 3a (carbothioamide derivative)EGFRHepG2, A549, MCF-7Potent (Specific value not stated) nih.gov

Beyond direct kinase inhibition, indole (B1671886) derivatives are known to interfere with fundamental cellular processes, including microtubule dynamics and epigenetic regulation. The disruption of the mitotic spindle is a validated anticancer strategy, and several indole derivatives have been reported to achieve this by inhibiting tubulin polymerization. nih.govnih.gov

Derivatives of 5-bromoindole-2-carboxylic acid, such as certain carbothioamides, oxadiazoles, and triazoles, have been reported to function as anticancer agents by disrupting the mitotic spindle, which prevents the proliferation and invasion of human cancer cells. nih.govresearchgate.net A novel 5-bromoindole (B119039) hydrazone derivative was also developed and found to be a potential lead compound for developing active anticancer agents by inhibiting tubulin polymerization, showing a similar profile to colchicine. researchgate.net

While direct inhibition of Histone Deacetylases (HDACs) by this compound derivatives is not extensively documented in the reviewed literature, the interplay between HDACs and tubulin is well-established. Specifically, HDAC6 is a known tubulin deacetylase, and its inhibition leads to hyperacetylation of tubulin, affecting microtubule stability and function. Given that 5-bromoindole derivatives can disrupt the mitotic spindle, a process heavily reliant on tubulin dynamics, exploring their potential secondary effects on pathways like HDAC6 could be a future research direction.

Antimicrobial and Antibacterial Potentials

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. The 5-bromoindole scaffold has proven to be a promising foundation for the development of such compounds. Studies have shown that dimeric forms of 5-bromo-1H-indole-2-carboxylic acid possess antibacterial activity against Gram-positive bacteria like Listeria monocytogenes. medchemexpress.com

More complex derivatives have also been synthesized and tested. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. The most active compound in this series demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentrations (MBC) from 0.008 to 0.06 mg/mL.

Derivative ClassBacterial StrainsActivity RangeReference
Dimeric 5-bromo-1H-indole-2-carboxylic acidL. monocytogenes (Gram-positive)Active medchemexpress.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive & Gram-negativeMIC: 0.004–0.045 mg/mLNot specified

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases. The indole core is famously present in indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. acs.org This has spurred research into other indole derivatives as potential anti-inflammatory agents.

Studies on brominated indoles have shown that they can exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators. For instance, 6-bromoindole (B116670) and 6-bromoisatin (B21408) were found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNFα). mdpi.com This activity was linked to the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) translocation, a critical step in the inflammatory signaling cascade. mdpi.com While this research focused on the 6-bromo isomer, the similar structure of 5-bromoindole derivatives suggests they may possess comparable anti-inflammatory potential through mechanisms like COX or NF-κB inhibition. nih.govmdpi.com

Activity in Neurodegenerative Disease Models

The indole scaffold is a privileged structure for targeting the central nervous system, and its derivatives are being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov The therapeutic strategy often involves a multi-target approach, aiming to modulate several pathological pathways simultaneously. researchgate.net

Derivatives of indole have been designed as multifunctional agents that inhibit key enzymes involved in Alzheimer's pathology, such as cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). rsc.org One study on indole derivatives incorporating a propargylamine (B41283) moiety (a known MAO inhibitor) showed potent, non-selective inhibition of both AChE and BuChE with IC50 values in the low micromolar range (2–5 μM). rsc.org Another study synthesized a quaternary ammonium (B1175870) salt of an N-phenylpiperazine-containing 1H-indole-2-carboxylic acid derivative that demonstrated the most potent activity against acetylcholinesterase. nih.gov The role of COX-2 in neuroinflammation also makes indole-based COX inhibitors potential candidates for treating neurological disorders. mdpi.com

Compound ClassTarget EnzymeIC50 Value (μM)Reference
Indole derivative with propargylamine and diethyl-carbamate/urea moietyeeAChE (from electric eel)~3.70 rsc.org
Indole derivative with propargylamine and diethyl-carbamate/urea moietyeqBuChE (from equine serum)~2.82 rsc.org
Indole derivative with propargylamine and diethyl-carbamate/urea moietyhMAO-A (human)~4.31 rsc.org
Indole derivative with propargylamine and diethyl-carbamate/urea moietyhMAO-B (human)~2.62 rsc.org

Interventions in Metabolic Disorders

While the indole backbone is found in compounds with anti-diabetic properties, the available research on derivatives of this compound has primarily focused on other therapeutic areas, such as oncology and infectious diseases. nih.govnih.gov Future research may explore the potential of this chemical scaffold in the context of metabolic disorders, but current literature does not provide significant findings in this area.

Enzyme Inhibition Studies

A significant area of investigation for compounds derived from this compound is their ability to inhibit enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of this indole have been synthesized and evaluated as inhibitors of key enzymes implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. nih.govd-nb.info For instance, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, synthesized from the corresponding indole carboxylic acid, have demonstrated potential as VEGFR-2 tyrosine kinase inhibitors. d-nb.info One of the most potent compounds in this series, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), exhibited significant inhibitory activity against the HepG2 hepatocellular carcinoma cell line. d-nb.info

Similarly, various carbothioamide, oxadiazole, and triazole derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and shown to act as EGFR tyrosine kinase inhibitors. nih.gov

DerivativeTarget EnzymeIC50 (µM)Cell Line
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)VEGFR-214.3HepG2
Sorafenib (Reference)VEGFR-26.2HepG2

Mechanistic Investigations of Biological Action

Understanding the mechanism by which a compound exerts its biological effect is a cornerstone of drug discovery. For derivatives of this compound, mechanistic studies have largely focused on their interactions with target enzymes and their subsequent effects on cellular processes.

Analysis of Enzyme Activity Modulation

The primary mechanism by which the derivatives of this compound exert their anticancer effects is through the modulation of enzyme activity. By inhibiting VEGFR-2 and EGFR tyrosine kinases, these compounds can interfere with the signaling pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). d-nb.info

The inhibition of VEGFR-2 by these derivatives blocks the signaling cascade initiated by VEGF, which is crucial for angiogenesis. d-nb.info Similarly, by targeting EGFR, these compounds can halt the downstream signaling that leads to cell proliferation and survival. nih.gov

Receptor Binding Affinity Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between these indole derivatives and their target enzymes. These computational studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, docking studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives with the VEGFR tyrosine kinase domain have revealed key binding interactions. The 5-bromo-1H-indole-2-carbohydrazide moiety has been shown to form hydrogen bonds with amino acid residues like Asp1046 and engage in various pi-pi and pi-alkyl interactions within the active site. d-nb.info These interactions are crucial for the inhibitory activity of the compounds.

CompoundTarget ReceptorBinding Energy (kcal/mol)
Compound 3a (a 4-hydroxybenzylidene derivative)VEGFR Tyrosine Kinase-8.76
Compound 3e (a 4-dimethylaminobenzylidene derivative)VEGFR Tyrosine Kinase-8.02
Compound 3j (a pyrrol-2-ylmethylene derivative)VEGFR Tyrosine Kinase-7.78
Sorafenib (Reference)VEGFR Tyrosine Kinase-8.50

Insights into Cellular Processes

The inhibition of key enzymes by derivatives of this compound translates into significant effects on cellular processes. Studies have shown that these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

For instance, the potent VEGFR-2 inhibitor 5BDBIC was found to cause cell cycle arrest at the G2/M phase and induce the intrinsic apoptosis pathway in cancer cells. d-nb.info Similarly, a promising EGFR inhibitor derived from 5-bromoindole-2-carboxylic acid led to cell cycle arrest and the activation of apoptosis. nih.gov These findings highlight the potential of these compounds to selectively eliminate cancer cells.

Structure-Activity Relationship (SAR) Studies for Lead Compound Optimization

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been conducted to optimize their enzyme inhibitory and anticancer properties.

These studies have revealed that the nature of the substituent at the 2-position of the indole ring is crucial for activity. For example, in the series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, the presence of different aromatic or heteroaromatic aldehydes attached to the hydrazide moiety significantly impacts their binding affinity for VEGFR-2 and their anti-proliferative effects. d-nb.info

The core 5-bromoindole scaffold serves as a key pharmacophoric feature, and modifications at other positions, such as the N1 position of the indole ring, could also be explored to further enhance the therapeutic potential of these compounds. The systematic modification of the lead compounds derived from this compound allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

In silico Prediction of Drug-Like Properties Relevant to Drug Development

Computational tools are widely employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound, as well as its adherence to established guidelines for drug-likeness, such as Lipinski's rule of five. These predictions are crucial for identifying potential liabilities of a molecule before it enters more resource-intensive preclinical and clinical testing.

Lipinski's rule of five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule is based on the observation that most orally administered drugs are relatively small and lipophilic molecules. The parameters for this compound are outlined in the table below.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Parameters for this compound

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight 254.08 g/mol Compliant (< 500 g/mol )
LogP (Octanol/Water Partition Coefficient) 2.85 Compliant (≤ 5)
Hydrogen Bond Donors 1 Compliant (≤ 5)

The analysis indicates that this compound adheres to all criteria of Lipinski's rule of five. Its molecular weight is well below the 500 g/mol threshold, suggesting good potential for absorption and distribution. The predicted LogP value of 2.85 indicates a balanced lipophilicity, which is favorable for membrane permeability without being excessively lipophilic, which could lead to poor solubility and metabolic instability. Furthermore, with one hydrogen bond donor and two hydrogen bond acceptors, the compound falls within the acceptable range, suggesting it is not overly polar, which could hinder its ability to cross biological membranes.

Beyond Lipinski's rule, other computational predictions provide a more detailed picture of a compound's potential pharmacokinetic profile.

Table 2: Predicted ADMET Properties of this compound

ADMET Parameter Predicted Outcome Implication for Drug Development
Absorption
Human Intestinal Absorption High Favorable for oral bioavailability.
Caco-2 Permeability High Suggests good potential for intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) Permeability Yes May penetrate the central nervous system.
P-glycoprotein Substrate No Reduced likelihood of efflux from target cells.
Metabolism
CYP1A2 Inhibitor No Low potential for drug-drug interactions via this isoform.
CYP2C19 Inhibitor No Low potential for drug-drug interactions via this isoform.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions with substrates of this isoform.
CYP2D6 Inhibitor No Low potential for drug-drug interactions via this isoform.
CYP3A4 Inhibitor No Low potential for drug-drug interactions via this major isoform.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No Unlikely to be a substrate for this renal transporter.
Toxicity
AMES Toxicity No Predicted to be non-mutagenic.
hERG I Inhibitor No Low risk of cardiotoxicity.

The in silico ADMET predictions for this compound suggest a generally favorable profile for a drug candidate. The compound is predicted to have high intestinal absorption and Caco-2 permeability, which are strong indicators of good oral bioavailability. Its predicted ability to cross the blood-brain barrier suggests it could be a candidate for targeting the central nervous system.

From a metabolic standpoint, the compound is not predicted to be an inhibitor of several major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This is a positive attribute as it reduces the potential for drug-drug interactions. However, the prediction that it may inhibit CYP2C9 warrants further experimental investigation.

In terms of safety, the predictions are encouraging. The compound is not predicted to be mutagenic (AMES test), cardiotoxic (hERG inhibition), or hepatotoxic. These are critical parameters that, if unfavorable, can lead to the termination of a drug development program.

Applications in Materials Science

Development of Organic Semiconductors and Electronic Materials

The indole (B1671886) scaffold is a key component in a variety of organic semiconducting materials due to its electron-rich nature and planar structure, which facilitate π-π stacking and efficient charge transport. Methyl 5-bromo-1H-indole-2-carboxylate serves as a crucial starting material for synthesizing larger, more complex conjugated systems used in organic electronics.

Through chemical reactions such as cross-coupling, the bromine atom on the indole ring can be replaced to build extended π-conjugated molecules. These molecules are the active components in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). For instance, indolocarbazoles, which can be synthesized from indole precursors, have been investigated as high-performance semiconductors. Functionalized indolo[3,2-b]carbazole (B1211750) derivatives have demonstrated excellent field-effect properties in OTFTs, exhibiting high charge carrier mobility and stability. acs.org The performance of such materials is highly dependent on their molecular packing and the resulting charge transport efficiency. researchgate.net While conventional amorphous semiconducting polymers typically have charge carrier mobilities around 1 cm² V⁻¹ s⁻¹, crystalline organic semiconductors, including those derived from indole, can exceed 10 cm² V⁻¹ s⁻¹. nih.govacs.org

The strategic design of these materials, starting from precursors like this compound, allows for the fine-tuning of their electronic properties to optimize device performance. rsc.org

Table 1: Performance of Indole-Based Organic Semiconductors

Derivative Class Application Reported Charge Mobility (cm² V⁻¹ s⁻¹) On/Off Current Ratio
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole OTFT Up to 0.12 acs.org 10⁷ acs.org

Synthesis of Dyes and Pigments

This compound is a valuable precursor in the synthesis of various dyes and pigments. The indole ring is a chromophore found in many natural and synthetic colorants. The compound can be chemically modified to create azo dyes, which represent the largest class of synthetic dyes used in industries such as textiles, printing, and plastics. lpnu.ua

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich molecule. unb.carsc.org To be used in this process, the bromo-indole starting material would first need to be converted into an amino-indole derivative, for example, through nitration followed by reduction. This resulting amino-indole can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors. nih.goviiste.org The specific color and properties of the resulting dye are determined by the final molecular structure, including the substituents on the aromatic rings. iiste.org

Furthermore, indole derivatives are precursors to melanin-like pigments. For example, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related compound, is a key precursor in the biosynthesis of melanins, which are natural pigments with photoprotective properties. nih.gov Research into synthetic pigments derived from DHICA carboxamides has been pursued to create pigments with improved solubility and tailored properties. nih.gov

Incorporation into Polymer Matrices for Enhanced Material Properties

The functionalization of polymers with specific molecular units is a common strategy to enhance their intrinsic properties or introduce new functionalities. This compound can be used to synthesize indole-containing monomers that are subsequently incorporated into polymer backbones through polymerization or grafted onto existing polymer chains.

The incorporation of the indole moiety can significantly alter the properties of the host polymer. For example, polyindole derivatives have been shown to possess valuable characteristics such as electrical conductivity, photoluminescence, and redox activity. researchgate.net Introducing these units into other polymer matrices can improve thermal stability and photoconductivity. researchgate.net

A related application involves using functionalized heterocyclic compounds to improve the interface between different components in composite materials. For instance, pyrrole (B145914) derivatives, which are structurally similar to indoles, have been used to create coatings on carbon fibers. utwente.nl These coatings enhance the fiber-matrix adhesion in carbon fiber reinforced composites, leading to significant improvements in the material's mechanical strength. utwente.nl A similar strategy could be employed using monomers derived from this compound to create functionalized polymers that act as compatibilizers or adhesion promoters in advanced composite materials. nih.gov

Design of Fluorescent Probes for Biological Imaging

Indole and its derivatives are well-known for their fluorescent properties and are frequently used as the core structure for fluorescent probes in biological and chemical sensing. mdpi.com These probes are designed to detect and visualize specific ions, molecules, or changes in the cellular environment, making them invaluable tools for biomedical research and diagnostics. mdpi.comresearchgate.netnih.gov this compound is an ideal starting material for the synthesis of such probes. chemicalbook.com

The design of a fluorescent probe typically involves a fluorophore (the indole core), a recognition site (a group that selectively binds to the target analyte), and often a linker. nih.govibs.re.kr The bromine atom on the indole ring provides a convenient handle for introducing various recognition motifs through cross-coupling reactions. The carboxylate group can also be modified to attach other molecular components or to tune the probe's solubility and cell permeability.

Indole-based fluorescent sensors have been successfully developed for the selective detection of various metal ions, including Zn²⁺ and Hg²⁺. mdpi.comnih.gov For example, an indole-based chemosensor designed for Zn²⁺ detection exhibited a significant increase in fluorescence intensity upon binding to the ion. This "turn-on" response allows for the sensitive and selective quantification of the target ion in aqueous solutions and even within biological systems like zebrafish. mdpi.com

Table 2: Photophysical Properties of an Indole-Based Fluorescent Probe for Zn²⁺ Detection

Probe State Excitation Max (λ_ex) Emission Max (λ_em) Quantum Yield (Φ)
Free Probe (IH-Sal) Not specified Not specified 0.014 mdpi.com

Future Directions and Research Perspectives

Advancements in Sustainable Synthetic Methodologies

The chemical synthesis of indole (B1671886) derivatives is progressively moving towards greener and more sustainable practices to minimize environmental impact and enhance efficiency. Future research in the synthesis of methyl 5-bromo-1H-indole-2-carboxylate is expected to focus on several key areas:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. nih.govnih.gov This methodology can be applied to the synthesis of indoles through various cyclization strategies, potentially reducing the need for harsh reagents and high temperatures. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. orientjchem.org The application of flow chemistry to indole synthesis, including methodologies like the Fischer, Hemetsberger–Knittel, and Heumann indole syntheses, has demonstrated the potential for higher yields and shorter reaction times. orientjchem.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, leading to shorter reaction times, higher yields, and often cleaner reaction profiles. researchgate.net This technique has been successfully employed in the synthesis of various indole derivatives and holds promise for the efficient and rapid production of this compound. researchgate.net

C-H Activation: Direct C-H bond functionalization represents a highly atom-economical approach to synthesizing complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com Ruthenium-catalyzed C-H activation, for instance, has been utilized for the construction of indole scaffolds under mild conditions. rsc.orgnih.gov Future work will likely focus on developing regioselective C-H functionalization methods to directly introduce or modify substituents on the indole core. researchgate.netmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov Engineered enzymes could be developed for the specific synthesis of halogenated tryptophans and other indole derivatives, providing a green alternative to traditional chemical methods. nih.gov

Sustainable MethodKey AdvantagesPotential Application for this compound
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source.Intramolecular cyclizations to form the indole ring, C-H functionalization.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, reduced reaction times.Fischer, Hemetsberger–Knittel, and Heumann indole syntheses for the core structure.
Microwave-Assisted Synthesis Rapid reaction rates, increased yields, improved purity.Fischer indole synthesis and other cyclization reactions.
C-H Activation High atom economy, reduced synthetic steps, direct functionalization.Direct introduction of substituents onto the benzene (B151609) or pyrrole (B145914) ring of the indole nucleus.
Biocatalysis High selectivity (regio- and stereoselectivity), environmentally friendly (aqueous media, mild conditions).Enantioselective synthesis of chiral derivatives, specific halogenation or esterification steps.

Exploration of Novel Therapeutic Targets for this compound Derivatives

Derivatives of 5-bromoindole-2-carboxylic acid have demonstrated a wide range of biological activities, suggesting that this scaffold is a promising starting point for the discovery of new therapeutic agents. Future research is expected to delve deeper into existing therapeutic areas and explore new ones.

Anticancer Drug Development: A significant body of research has focused on the anticancer potential of 5-bromoindole-2-carboxylic acid derivatives. These compounds have been shown to target key proteins involved in cancer progression, such as:

Epidermal Growth Factor Receptor (EGFR): Derivatives incorporating moieties like carbothioamides, oxadiazoles, and triazoles have been synthesized and evaluated as EGFR tyrosine kinase inhibitors. researchgate.netresearchgate.net Molecular docking studies have helped in understanding the binding interactions within the EGFR active site. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis. researchgate.net These compounds have shown the potential to inhibit cancer cell proliferation and induce apoptosis. researchgate.net

Multi-target Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. plos.org Future work could focus on designing derivatives of this compound that can simultaneously inhibit multiple kinases involved in cancer signaling pathways, potentially leading to more effective and durable therapeutic responses. plos.org

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 5-substituted indole-2-carboxamide derivatives have exhibited promising antibacterial activity against pathogenic bacteria, including Klebsiella pneumoniae and Escherichia coli. biorxiv.org Further exploration of this scaffold could lead to the discovery of novel antibiotics with unique mechanisms of action.

Neuroprotective Agents: Indole-based compounds are known to possess neuroprotective properties. researchgate.netresearchgate.net Research into derivatives of this compound could uncover new therapeutic leads for neurodegenerative diseases by targeting pathways related to oxidative stress and neuroinflammation. researchgate.netresearchgate.net

Therapeutic TargetDerivative TypeKey Findings
EGFR Carbothioamides, Oxadiazoles, TriazolesInhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netresearchgate.net
VEGFR-2 HydrazonesInhibition of VEGFR-2 tyrosine kinase activity, resulting in anti-angiogenic effects and cancer cell death. researchgate.net
Bacterial Targets CarboxamidesHigh inhibitory activity against pathogenic Gram-negative bacteria. biorxiv.org
Neuroprotective Pathways Various Indole DerivativesPotential to mitigate oxidative stress and neuroinflammation. researchgate.netresearchgate.net

Design and Synthesis of Advanced Functional Materials

The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for the development of advanced functional materials. Future research in this area will likely focus on harnessing the properties of this compound for applications in organic electronics and sensor technology.

Conducting Polymers: Indole and its derivatives can be polymerized to form conducting polymers with potential applications in electronic devices. nih.govnih.gov The presence of the bromo and carboxylate groups on the indole ring of this compound can be exploited to tune the electronic properties and processability of the resulting polymers. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Indole-based compounds have been successfully used as sensitizers in DSSCs, where they play a crucial role in light harvesting and electron injection. mdpi.commdpi.com The extended π-system and the presence of electron-donating and -withdrawing groups in derivatives of this compound could lead to the development of highly efficient metal-free organic dyes for next-generation solar cells. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some indole derivatives makes them suitable candidates for use as emitters in OLEDs. By modifying the structure of this compound, it may be possible to develop new materials with tunable emission colors and high quantum efficiencies for display and lighting applications.

Sensors: The indole nucleus can interact with various analytes through hydrogen bonding and π-π stacking interactions. This property can be utilized to design chemosensors for the detection of specific ions or molecules. The functional groups on this compound could be further modified to create highly selective and sensitive sensor materials.

Material TypePotential ApplicationRole of this compound
Conducting Polymers Organic electronics, sensors, antistatic coatings.Monomeric unit with tunable electronic properties due to bromo and carboxylate groups. nih.gov
Dye-Sensitized Solar Cells Renewable energy generation.Core scaffold for metal-free organic dyes with tailored light-harvesting capabilities. mdpi.com
Organic Light-Emitting Diodes Displays, solid-state lighting.Emitter layer material with potential for tunable fluorescence.
Chemosensors Environmental monitoring, medical diagnostics.Recognition unit for the selective detection of specific analytes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid and cost-effective in silico screening and design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. ijisae.orgnih.gov By developing robust QSAR models for indole derivatives, researchers can predict the anticancer, antimicrobial, or other biological activities of new virtual compounds based on this compound, thereby prioritizing the synthesis of the most promising candidates. ijisae.orgresearchgate.net

Virtual Screening and Drug Repurposing: AI-powered virtual screening can rapidly screen vast libraries of compounds against specific biological targets. mdpi.com This approach can be used to identify new therapeutic applications for existing indole derivatives or to discover novel hits from virtual libraries based on the this compound scaffold. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. leeds.ac.uk By training these models on known active indole derivatives, it is possible to generate novel structures based on the this compound framework with optimized activity and pharmacokinetic profiles.

Predictive Models for Material Properties: Machine learning models can be trained to predict the electronic and optical properties of organic materials based on their chemical structure. researchgate.net This can accelerate the discovery of new indole-based polymers and dyes with tailored properties for applications in organic electronics and photovoltaics. researchgate.net

AI/ML ApplicationDescriptionImpact on this compound Research
QSAR Modeling Develops mathematical relationships between chemical structure and biological activity.Predicts the therapeutic potential of new derivatives, guiding synthetic efforts. ijisae.orgnih.gov
Virtual Screening Computationally screens large compound libraries against biological targets.Identifies novel therapeutic targets and potential drug candidates from virtual libraries. mdpi.com
De Novo Drug Design Generates novel molecular structures with desired properties using AI.Creates new drug-like molecules based on the core scaffold with improved efficacy. leeds.ac.uk
Material Property Prediction Uses ML to predict the physical and electronic properties of materials.Accelerates the design of new functional materials for electronic and optical applications. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing methyl 5-bromo-1H-indole-2-carboxylate?

A common method involves coupling reactions using copper(I) iodide (CuI) as a catalyst in a PEG-400/DMF solvent system. For example, a similar indole derivative was synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with 1-ethynyl-3,5-dimethoxybenzene in PEG-400/DMF (2:1) under stirring for 12 hours, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Yield optimization requires careful control of reaction time and stoichiometry.

Q. How is the purity and structure of this compound confirmed experimentally?

Analytical techniques include:

  • TLC : Monitor reaction progress using ethyl acetate/hexane (70:30); typical Rf ≈ 0.30 .
  • NMR : 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR verify substituent positions (e.g., bromine at C5, ester at C2) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ expected m/z 284.0 for C10_{10}H8_{8}BrNO2_2) .

Q. What are the key challenges in purifying this compound?

Residual DMF from reaction mixtures can interfere with crystallization. Vacuum drying at 90°C is recommended post-extraction . Flash chromatography with gradient elution (hexane to ethyl acetate) effectively separates byproducts .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

  • Catalyst optimization : Replace CuI with Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of indole intermediates, but may require post-reaction removal via vacuum distillation .
  • Statistical modeling : Design of Experiments (DoE) can optimize variables (temperature, stoichiometry) for multi-step syntheses .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • Case study : 5-Chloro-N-aryl-1H-indole-2-carboxamide derivatives showed inhibitory activity against human liver glycogen phosphorylase (hLGPa). Bromine at C5 in this compound may similarly enhance steric bulk, affecting binding affinity .
  • Methodology : Bioactivity assays (e.g., enzyme inhibition kinetics) paired with computational docking studies can correlate substituent effects with activity .

Q. How to resolve contradictions in spectroscopic data for indole derivatives?

  • Example : Discrepancies in 1H^{1}\text{H} NMR shifts may arise from tautomerism or solvent effects. Compare data across solvents (CDCl3_3 vs. DMSO-d6_6) and validate with 13C^{13}\text{C}-DEPT or 2D NMR (HSQC, HMBC) .
  • Troubleshooting : Hygroscopic samples (e.g., ester derivatives) require strict anhydrous handling to avoid water peaks in NMR .

Methodological Recommendations

  • Scale-up protocols : For gram-scale synthesis, replace flash chromatography with recrystallization (DMF/acetic acid mixture) to reduce solvent waste .
  • Safety : Use N95 masks and gloves when handling brominated indoles due to respiratory and skin irritation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.